Murraxocin

TRPV2 inhibition Ion channel pharmacology Brown adipocyte differentiation

Researchers investigating TRPV2-mediated signaling face a scarcity of selective pharmacological tools; substituting Murraxocin with broadly similar coumarins (e.g., phebalosin or murrangatin) compromises target engagement and may introduce aqueous instability, leading to irreproducible data. - TRPV2 Selectivity: The (+)-enantiomer inhibits TRPV2 currents with an IC50 of 3.7 μM, validated via whole-cell patch clamp in HEK293 cells and native brown adipocytes. - Insecticidal Lead: Documented efficacy against Plecoptera reflexa, Clostera cupreata, and Crypsiptya coclesalis at 1.0% w/v, outperforming crude plant extracts. - Synthetic Accessibility: A published total synthesis enables enantiopure production and SAR-driven analog generation. - Supply Assurance: Stable powder form; shipped under ambient or blue-ice conditions with batch-specific COA available.

Molecular Formula C17H20O5
Molecular Weight 304.34 g/mol
CAS No. 88478-44-8
Cat. No. B015986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurraxocin
CAS88478-44-8
Synonyms7-methoxy-8-(1'-ethoxy-2'-hydroxy-3'-methyl-but-3'enyl)coumarin
murraxocin
Molecular FormulaC17H20O5
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O
InChIInChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3
InChIKeyGDLSTIJVZWVVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Murraxocin (CAS 88478-44-8): A Dual-Action Coumarin with Demonstrated Insecticidal and TRPV2 Inhibitory Properties


Murraxocin (CAS 88478-44-8), also known as murpanicin, is a coumarin derivative classified chemically as 7-methoxy-8-[1'-ethoxy-2'-hydroxy-3'-methyl-but-3'-enyl]-coumarin [1]. It is a natural product first isolated from *Murraya exotica* and subsequently from *Boenninghausenia albiflora* (Rutaceae family) [1]. The compound has been characterized through extensive 1D and 2D NMR spectroscopic analysis, confirming its structure and allowing for the differentiation of its stereoisomers [2]. Murraxocin is distinct from many other coumarins due to its demonstrated biological activities as an insecticidal agent and as a selective inhibitor of the thermosensitive transient receptor potential vanilloid 2 (TRPV2) ion channel, a target implicated in metabolic disorders and pain signaling [3][4]. Its first total synthesis has been achieved, providing a viable route for obtaining this compound for advanced research applications [5].

The Criticality of Molecular Identity: Why Murraxocin Cannot Be Simply Swapped with Other Coumarins


The coumarin scaffold serves as a common pharmacophore for a diverse array of natural products, but minor structural variations can lead to profound differences in biological target engagement, potency, and physicochemical stability. While compounds like murralongin, murrangatin, and phebalosin share a common biosynthetic origin with murraxocin, their distinct substitution patterns on the coumarin core dictate unique biological profiles [1][2]. For instance, the presence of the 1'-ethoxy-2'-hydroxy-3'-methyl-but-3'-enyl side chain in murraxocin is directly implicated in its selective inhibition of the TRPV2 channel, a property not observed for many other *Murraya* coumarins [3]. Furthermore, stability can be a major differentiator; phebalosin, a close structural analog, is known to be unstable in aqueous solution, whereas murraxocin is reported as a stable powder under recommended storage conditions . Therefore, substituting murraxocin with a different coumarin based on broad class similarity is scientifically unsound and will likely result in experimental failure or misleading data. The quantitative evidence below establishes the specific, verifiable differentiations that justify the selection of murraxocin.

Quantitative Differentiation of Murraxocin: A Comparative Evidence Guide for Scientific Selection


Enantiomer-Specific Potency and Selectivity in TRPV2 Channel Inhibition

Murraxocin exists as a pair of enantiomers, (-)-murraxocin (B304-1) and (+)-murraxocin (B304-2), which exhibit significantly different inhibitory potencies against the TRPV2 ion channel, a target lacking specific pharmacological modulators. This stereoselective activity is a key differentiator from other coumarins that do not show this specific, quantifiable target engagement [1][2].

TRPV2 inhibition Ion channel pharmacology Brown adipocyte differentiation

Comparative Insecticidal Activity Against Forest Pests

Murraxocin demonstrates quantifiable, dose-dependent insecticidal activity against key forest pest species, with its efficacy significantly exceeding that of the crude plant extract from which it is derived. This provides a clear, comparative benchmark for its insecticidal potential [1].

Insecticide discovery Botanical insecticide Forest pest management

Differentiated Physicochemical Stability vs. Structurally Related Coumarin Phebalosin

A critical practical consideration for experimental use is compound stability. While murraxocin is reported as a stable powder suitable for storage under recommended conditions, its close structural analog phebalosin has been explicitly noted to be unstable in aqueous solution . This distinction has direct implications for assay design, solubility testing, and long-term experimental reproducibility.

Compound stability Aqueous solubility Handling and storage

Functional Impact on Native TRPV2 Currents in Physiologically Relevant Cells

The activity of murraxocin enantiomers is not limited to heterologous expression systems; both compounds significantly reversed the TRPV2 agonist-induced inhibition of mouse brown adipocyte differentiation [1]. This demonstrates functional activity in a native cellular environment relevant to energy metabolism, a differentiation not established for other *Murraya* coumarins.

Brown adipocyte biology Metabolic disease model Native channel modulation

Validated Application Scenarios for Murraxocin in Research and Industrial Workflows


Ion Channel Pharmacology: Selective TRPV2 Modulation Studies

Murraxocin, particularly the more potent (+)-enantiomer (IC50 = 3.7 μM), should be the compound of choice for researchers investigating TRPV2 channel function in the absence of other specific modulators [1]. Its utility extends from electrophysiological studies (e.g., whole-cell patch clamp) in recombinant cell lines to functional studies in native systems like brown adipocytes, providing a powerful tool to dissect TRPV2-mediated signaling in metabolic disorders and pain pathways [1].

Agricultural Biotechnology: Mechanistic Study of a Botanical Insecticide

For laboratories focused on insecticide discovery or pest resistance mechanisms, murraxocin serves as a validated, active lead compound with documented efficacy against specific forestry pests (*Plecoptera reflexa*, *Clostera cupreata*, *Crypsiptya coclesalis*) at concentrations as low as 1.0% w/v [2]. Its activity, which is superior to the crude plant extract, makes it a suitable standard for structure-activity relationship (SAR) studies aimed at developing new coumarin-based insecticidal agents [2].

Natural Product Chemistry: Stereoselective Synthesis and Derivatization

The established first total synthesis of murraxocin, which proceeds via phebalosin using a Corey–Chaykovsky reaction as the key step, provides a robust and scalable platform for medicinal chemists [3]. This synthetic route enables the production of both enantiomers for comparative studies and facilitates the generation of novel analogs to probe the SAR of the TRPV2 pharmacophore and optimize its drug-like properties [3].

Analytical Method Development: Chromatographic and Spectroscopic Reference Standard

Given its well-defined 1H and 13C NMR spectroscopic data and its presence in several *Murraya* species, murraxocin is an ideal reference standard for phytochemical analysis and quality control of botanical raw materials [4]. Its stability as a powder makes it suitable for use as an external standard in HPLC or LC-MS methods aimed at quantifying coumarin content in plant extracts or complex formulations [4].

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